molecular formula C12H10ClN3O B8425532 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole

5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole

Cat. No.: B8425532
M. Wt: 247.68 g/mol
InChI Key: PNWKSVBKVFXDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized starting from 4,6-dichloropyrimidine.

    Coupling with Indole: The pyrimidine derivative is then coupled with an indole moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction can lead to modified indole structures.

Mechanism of Action

The mechanism of action of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2

InChI Key

PNWKSVBKVFXDDC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 246 mg (1.0 mMol) of 5-(6-chloro-pyrimidin-4-yloxy)-1H-indole (WO 03/099771; Stage 163.1) in 5.5 ml acetic acid is cooled to 10-15° C. Then 314 mg (5 mMol) NaBH3CN are added portionwise. After 1 h stirring, 9 g of ice are added and the mixture is concentrated partially in vacuo. The residue is dissolved in 25 ml 1 N NaOH and extracted three times with EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated at rt in vacuo: MS: [M+1]+=248; TLC(EtOAc/hexane 1:1): Rf=0.31.
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
9 g
Type
reactant
Reaction Step Three

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